N-Hex-5-en-2-ylidenehydroxylamine
Description
N-Hex-5-en-2-ylidenehydroxylamine is a hydroxylamine derivative characterized by a hex-5-enyl substituent attached to the nitrogen atom of the hydroxylamine group. The presence of the unsaturated hexenyl chain introduces unique steric and electronic properties, influencing its reactivity and stability.
Properties
CAS No. |
59239-06-4 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-hex-5-en-2-ylidenehydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(2)7-8/h3,8H,1,4-5H2,2H3 |
InChI Key |
DSGWTRUNWLIJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hex-5-en-2-ylidenehydroxylamine can be synthesized through the reaction of 1-hexen-5-one with hydroxylamine . The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-Hex-5-en-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
N-Hex-5-en-2-ylidenehydroxylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hex-5-en-2-ylidenehydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
The following analysis compares N-Hex-5-en-2-ylidenehydroxylamine with analogous hydroxylamine derivatives and structurally related amines, based on the available evidence:
Structural Analogues: Hydroxylamine Derivatives
Key Differences :
- Reactivity : Unlike 4-N-Hexylbenzylamine (a stable aromatic amine), this compound’s conjugated enamine structure may render it prone to cyclization or oxidation, similar to other imine-hydroxylamine hybrids.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogues:
- Solubility : Hydroxylamine derivatives (e.g., N-Ethylhydroxylamine HCl) are typically polar and water-soluble, whereas alkyl-substituted amines like 4-N-Hexylbenzylamine are lipophilic .
Recommendations :
- Consult specialized databases (e.g., Reaxys, SciFinder) for additional physicochemical data.
- Conduct stability studies under varying conditions (pH, temperature) to assess practical utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
